N-(piperidin-3-ylmethyl)aminosulfonamide
Description
Contextualizing Sulfonamide and Piperidine (B6355638) Motifs in Drug Discovery and Chemical Biology
The sulfonamide functional group has been a cornerstone of medicinal chemistry since the discovery of sulfonamide antibacterial drugs. who.int This moiety is a key feature in a wide array of therapeutic agents due to its chemical stability and its ability to mimic a carboxylic acid group, acting as an isostere. nih.gov Sulfonamides are integral to drugs with a vast spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, antiviral, and diuretic properties. who.intnih.gov Their mechanism of action often involves the inhibition of specific enzymes, a classic example being the inhibition of dihydropteroate (B1496061) synthase in bacteria, which is crucial for folic acid synthesis. aablocks.com
The piperidine ring is the most prevalent nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). mdpi.com This saturated heterocyclic motif is a fundamental component of numerous natural products and synthetic pharmaceuticals. nih.gov The inclusion of a piperidine scaffold in a drug molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile. mdpi.com Piperidine derivatives are central to drugs targeting a wide range of conditions, including neurological disorders and cancer. nih.gov
Significance of N-(piperidin-3-ylmethyl)aminosulfonamide as a Core Scaffold for Bioactive Molecules
The compound this compound, with CAS Number 1017029-06-9, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. aablocks.com Its structure provides multiple points for chemical derivatization, allowing chemists to systematically modify the molecule to optimize its interaction with biological targets. The primary amine of the sulfonamide group and the secondary amine within the piperidine ring can be functionalized to explore a wide chemical space.
While direct studies on this compound as a therapeutic agent are not extensively documented, research on closely related analogues underscores the potential of this scaffold. For instance, derivatives incorporating a piperidine-sulfonamide framework have been investigated for a variety of biological activities. These studies provide a strong rationale for the exploration of this compound as a core structure for the development of novel bioactive compounds. The following tables present data from research on molecules that share the piperidine-sulfonamide core, illustrating the therapeutic potential of this structural motif.
Table 1: Antibacterial Activity of Sulfonamide-Piperidine Derivatives
This table showcases the in vitro antibacterial potency of novel sulfanilamide (B372717) derivatives that incorporate a piperidine fragment. The compounds were evaluated against two plant pathogenic bacteria, Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). The EC50 values represent the concentration of the compound that inhibits 50% of the bacterial growth.
| Compound ID | Target Organism | EC50 (µg/mL) |
| A8 | Xac | 4.74 |
| C4 | Xoo | 2.02 |
| Bismerthiazol (Control) | Xoo | 42.38 |
| Thiodiazole copper (Control) | Xoo | 64.50 |
Data sourced from a study on novel bactericide leads for managing plant bacterial diseases. mdpi.com
Table 2: Aromatase Inhibitory Activity of Imidazolylmethylpiperidine SulfonamidesThis table presents the half-maximal inhibitory concentration (IC50) of novel sulfonamide derivatives containing a 3-(imidazol-1-ylmethyl)piperidine scaffold against the enzyme aromatase. Aromatase inhibitors are used in the treatment of hormone receptor-positive breast cancer.
| Compound ID | Aromatase IC50 (nM) |
| Compound 1 | 21 |
| Compound 2 | 25 |
| Compound 3 | 19 |
| Letrozole (Control) | 22 |
Data from a study on the synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors.
These examples demonstrate that the strategic combination of sulfonamide and piperidine moieties can lead to potent bioactive molecules. The this compound scaffold provides a versatile and promising starting point for the design and synthesis of new chemical entities with potential applications across various fields of medicine.
Structure
3D Structure
Properties
IUPAC Name |
3-[(sulfamoylamino)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2S/c7-12(10,11)9-5-6-2-1-3-8-4-6/h6,8-9H,1-5H2,(H2,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEIPSQLNISNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017029-06-9 | |
| Record name | N-(piperidin-3-ylmethyl)aminosulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of N Piperidin 3 Ylmethyl Aminosulfonamide
Established Synthetic Routes for the Core N-(piperidin-3-ylmethyl)aminosulfonamide Structure
The synthesis of the fundamental this compound scaffold is primarily achieved through a convergent strategy that involves the preparation of a piperidine (B6355638) precursor followed by the formation of the sulfonamide bond.
Derivatization from Piperidine Precursors and Sulfonamide Formation
A common and effective method for the synthesis of this compound involves a multi-step process beginning with a suitable piperidine precursor. The key steps typically include the introduction of a protected aminomethyl group at the 3-position of the piperidine ring, followed by deprotection and subsequent reaction with a sulfamoylating agent.
One illustrative pathway commences with N-protected piperidine-3-carbonitrile. Reduction of the nitrile group, for instance using a reducing agent like lithium aluminum hydride (LiAlH4), yields the corresponding aminomethylpiperidine. The protecting group on the piperidine nitrogen is crucial to prevent side reactions and is often an acid-labile group such as a tert-butoxycarbonyl (Boc) group.
Following the formation of the 3-(aminomethyl)piperidine intermediate, the pivotal sulfonamide bond is constructed. This is typically achieved by reacting the primary amine with a sulfamoylating agent. A common reagent for this transformation is sulfamoyl chloride, although other reagents can also be employed. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The final step involves the removal of the N-protecting group from the piperidine ring, often under acidic conditions, to yield the target compound, this compound.
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | N-Boc-piperidine-3-carbonitrile | LiAlH4, THF | N-Boc-3-(aminomethyl)piperidine |
| 2 | N-Boc-3-(aminomethyl)piperidine | ClSO2NH2, Et3N, CH2Cl2 | N-Boc-N-(piperidin-3-ylmethyl)aminosulfonamide |
| 3 | N-Boc-N-(piperidin-3-ylmethyl)aminosulfonamide | TFA or HCl in Dioxane | This compound |
Stereoselective Synthesis Approaches for this compound Isomers
The development of stereoselective synthetic routes is critical for obtaining enantiomerically pure isomers of this compound, as the stereochemistry at the C3 position of the piperidine ring can significantly influence biological activity.
One approach to achieving stereoselectivity involves the use of chiral starting materials. For instance, the synthesis can begin with an enantiomerically pure piperidine derivative, such as (R)- or (S)-nipecotic acid. The carboxylic acid functionality can be converted to the aminomethyl group through a series of stereoconservative reactions, such as conversion to an amide followed by reduction.
Alternatively, asymmetric hydrogenation of a suitable pyridine (B92270) precursor can be employed to establish the chiral center on the piperidine ring. Rhodium-catalyzed C-H insertions and cyclopropanations of donor/acceptor carbenes have also been utilized for the synthesis of specific positional analogues of related piperidine structures, and similar strategies could be adapted for stereocontrol. nih.gov For example, the use of chiral catalysts in the hydrogenation of a 3-cyanopyridine (B1664610) derivative could provide an enantioselective route to the 3-(aminomethyl)piperidine precursor. Subsequent sulfonamide formation would then yield the desired enantiomerically pure product.
Advanced Functionalization Strategies for this compound Analogs
To explore the structure-activity relationships and develop analogs with improved properties, various functionalization strategies can be applied to the this compound core. These modifications can be targeted at the piperidine ring, the sulfonamide moiety, or through regioselective and chemoselective transformations.
Modifications of the Piperidine Ring System
The piperidine ring offers several sites for modification. The secondary amine of the piperidine can be functionalized through N-alkylation, N-acylation, or N-arylation reactions. For example, reaction with various alkyl halides, acyl chlorides, or arylboronic acids (under Suzuki coupling conditions) can introduce a wide range of substituents. These modifications can alter the steric and electronic properties of the molecule.
Furthermore, substituents can be introduced at other positions on the piperidine ring. This can be achieved by starting with appropriately substituted piperidine precursors or by direct functionalization of the this compound core, although the latter can be challenging due to regioselectivity issues. Rhodium-catalyzed C-H functionalization has been shown to be effective for the site-selective introduction of substituents on piperidine rings, with the directing group and catalyst controlling the position of functionalization. nih.gov
| Modification | Reagents and Conditions | Resulting Moiety |
| N-Alkylation | R-X (Alkyl halide), Base (e.g., K2CO3), Solvent (e.g., ACN) | N-Alkylpiperidine |
| N-Acylation | RCOCl (Acyl chloride), Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | N-Acylpiperidine |
| N-Arylation | Ar-B(OH)2, Cu(OAc)2, Pyridine | N-Arylpiperidine |
Substitutions at the Sulfonamide Moiety
The sulfonamide group provides another key point for diversification. While the parent compound has an unsubstituted sulfonamide (SO2NH2), this can be modified to introduce various substituents. This can be achieved by using substituted sulfamoyl chlorides in the initial synthesis or by post-synthetic modification.
For instance, reacting the 3-(aminomethyl)piperidine intermediate with N-substituted sulfamoyl chlorides (R-NH-SO2Cl) would directly yield N-substituted sulfonamide analogs. Alternatively, the primary sulfonamide can be functionalized, although this can be challenging. A series of novel sulfonamide derivatives containing a piperidine moiety have been synthesized where substitutions on the sulfonamide nitrogen were explored to enhance biological activity. nih.gov These studies highlight the importance of the sulfonamide bond for biological efficacy. nih.gov
| Substitution Type | Synthetic Approach | Example Reagent |
| N-Alkylsulfonamide | Reaction of amine with N-alkylsulfamoyl chloride | CH3NHSO2Cl |
| N-Arylsulfonamide | Reaction of amine with N-arylsulfamoyl chloride | PhNHSO2Cl |
| N,N-Disubstituted Sulfonamide | Reaction of amine with N,N-disubstituted sulfamoyl chloride | (CH3)2NSO2Cl |
Regioselective and Chemoselective Transformations
Achieving regioselective and chemoselective transformations is crucial when dealing with a molecule possessing multiple reactive sites, such as the two secondary amines in this compound (the piperidine nitrogen and the sulfonamide nitrogen).
Protecting group strategies are often employed to achieve selectivity. For example, the piperidine nitrogen can be selectively protected with a group like Boc, allowing for transformations to be carried out on the sulfonamide nitrogen. Subsequent deprotection would then yield the desired product.
Chemoselectivity can also be influenced by the reaction conditions. For instance, the piperidine nitrogen is generally more nucleophilic than the sulfonamide nitrogen, allowing for selective reactions under controlled conditions. The choice of base, solvent, and temperature can all play a role in directing the reaction to the desired site. The development of site-selective C-H functionalization methods for piperidines further expands the possibilities for regioselective modifications of the carbon skeleton. nih.gov
Chemoenzymatic and Biocatalytic Approaches to this compound Derivatives
A plausible and increasingly adopted chemoenzymatic strategy for the synthesis of this compound derivatives involves two main stages: the biocatalytic production of a key chiral intermediate, 3-aminopiperidine or a related precursor, followed by a chemical step to introduce the aminosulfonamide moiety. This approach leverages the high enantioselectivity of enzymes to establish the desired stereochemistry in the piperidine ring, a feature that is often challenging to achieve through purely chemical methods.
Biocatalytic Synthesis of Chiral 3-Aminopiperidine Precursors
The synthesis of enantiomerically pure 3-aminopiperidine derivatives is a critical step. ω-Transaminases have emerged as powerful biocatalysts for the asymmetric amination of prochiral ketones. In this context, N-protected 3-piperidones are excellent substrates for producing chiral N-protected 3-aminopiperidines. For instance, the conversion of N-Boc-3-piperidone to (R)- or (S)-N-Boc-3-aminopiperidine can be achieved with high enantiomeric excess using stereocomplementary ω-transaminases. This biocatalytic step is attractive due to its high selectivity and operation under mild reaction conditions.
Another innovative biocatalytic route involves a multi-enzyme cascade. A combination of a galactose oxidase (GOase) variant and an imine reductase (IRED) has been successfully employed for the synthesis of N-Cbz-protected L-3-aminopiperidine from N-Cbz-protected L-ornithinol. This one-pot cascade avoids the isolation of potentially unstable intermediates and yields the product with high enantiopurity.
The data below summarizes the key aspects of these biocatalytic approaches.
| Enzyme(s) | Substrate | Product | Key Features |
| ω-Transaminase | N-Boc-3-piperidone | (R)- or (S)-N-Boc-3-aminopiperidine | High enantioselectivity, mild reaction conditions |
| Galactose Oxidase & Imine Reductase | N-Cbz-protected L-ornithinol | N-Cbz-protected L-3-aminopiperidine | One-pot cascade, high enantiopurity |
Chemical Transformation to this compound Derivatives
Once the chiral 3-aminopiperidine precursor is obtained, the subsequent chemical steps can be performed to yield the final this compound derivative. This typically involves the reduction of a nitrile or a related functional group at the 3-position to a methylamine, followed by sulfonamide formation.
The formation of the sulfonamide bond is generally achieved through well-established chemical methods, such as the reaction of the primary amine with a sulfamoyl chloride or a related sulfonating agent in the presence of a base. While direct enzymatic sulfamoylation of amines to form sulfonamides in a synthetic context is not yet a widely established method, the biosynthesis of natural sulfonamide and sulfamate (B1201201) antibiotics involves sulfotransferases. nih.gov These enzymes catalyze the transfer of a sulfuryl group, suggesting a future potential for developing novel biocatalysts for sulfonamide synthesis. nih.gov However, for practical synthetic purposes, a chemical sulfonylation step remains the most viable option in a chemoenzymatic route.
The following table outlines a representative chemoenzymatic route.
| Step | Transformation | Method | Reagents/Enzymes |
| 1 | Asymmetric amination | Biocatalytic | ω-Transaminase, N-Boc-3-piperidone |
| 2 | Functional group manipulation | Chemical | e.g., Cyanation, reduction |
| 3 | Sulfonamide formation | Chemical | Sulfamoyl chloride, base |
This combined chemoenzymatic approach provides an efficient and stereoselective pathway to this compound derivatives, capitalizing on the strengths of both biocatalysis and traditional organic synthesis.
Structure Activity Relationship Sar Studies of N Piperidin 3 Ylmethyl Aminosulfonamide Derivatives
Impact of Piperidine (B6355638) Ring Conformation and Substitution on Biological Activity
The piperidine ring, a saturated heterocycle, is a prevalent feature in many pharmacologically active compounds due to its ability to adopt various conformations and serve as a scaffold for diverse substitutions. In the context of N-(piperidin-3-ylmethyl)aminosulfonamide derivatives, the nature and substitution of this ring are critical determinants of biological activity.
The point of attachment of the methylaminosulfonamide group to the piperidine ring significantly impacts the molecule's spatial arrangement and, consequently, its interaction with biological targets. While direct comparative studies on the 2-yl, 3-yl, and 4-yl isomers of N-(piperidin-ylmethyl)aminosulfonamide are not extensively documented in publicly available research, insights can be drawn from related classes of compounds. For instance, in a study of potent inhibitors of Lysine Specific Demethylase 1 (LSD1), compounds with a piperidin-4-yl substituent were found to be significantly more favorable for activity than those with a piperidin-3-yl group. nih.gov This suggests that the orientation of the substituent and its distance from the piperidine nitrogen can be critical for optimal target engagement.
The stereochemistry at the C3 position of the piperidine ring introduces chirality, leading to (R) and (S) enantiomers. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological activities, potencies, and toxicity profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. Although specific studies on the stereochemical effects for this compound are not detailed in the available literature, the general importance of stereochemistry in piperidine derivatives is recognized.
Modifications to the piperidine ring, either at the nitrogen atom or the carbon atoms, can profoundly affect the biological activity of this compound derivatives.
Substituents on the Piperidine Nitrogen:
The nitrogen atom of the piperidine ring is a common site for chemical modification. The nature of the substituent on this nitrogen can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are important for pharmacokinetic and pharmacodynamic properties.
Substituents on the Piperidine Carbon Atoms:
Substitution on the carbon atoms of the piperidine ring can also modulate activity. For example, in a series of piperidine-substituted sulfonamides investigated for anticancer properties, the presence of a methyl group at the 3 or 4-position of the piperidine ring was associated with the highest activity. ajchem-a.com This highlights that even small alkyl groups can influence the binding affinity of the molecule.
The following table summarizes the impact of various substitutions on the piperidine ring based on related studies.
| Modification | Position | Observed Effect on Activity (in related compounds) |
| Positional Isomerism | 4-yl vs. 3-yl | 4-yl substitution was significantly more favorable for LSD1 inhibition. nih.gov |
| Substitution on Carbon | 3- or 4-methyl | Highest anticancer activity was observed with these substitutions. ajchem-a.com |
Role of the Aminosulfonamide Moiety in Ligand-Target Interactions
The aminosulfonamide group is a key functional group that plays a vital role in the biological activity of this class of compounds. Its structural and electronic properties are critical for molecular recognition and binding to target macromolecules.
The sulfonamide linkage (-SO2NH-) is a crucial element for the biological activity of many compounds. In a study of novel sulfonamide derivatives containing a piperidine moiety for use as bactericides, it was demonstrated that the sulfonamide bond is essential for their antibacterial capacity. mdpi.com When the sulfonamide group was replaced with an amide group, the resulting compounds exhibited weak to moderate biological activity, confirming the critical role of the sulfonamide bridge. mdpi.com
Substitution on the nitrogen atom of the sulfonamide group can significantly impact the compound's activity. In a study on a series of sulfonamides bearing a piperidine nucleus, N-ethyl substitution on the sulfonamide nitrogen was found to retard the inhibitory potential of the compounds against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. researchgate.net The unsubstituted sulfonamide molecules were found to be more suitable for the intended biological activity. researchgate.net This suggests that steric hindrance or alteration of the electronic properties of the sulfonamide nitrogen by the ethyl group may be detrimental to binding.
The following table summarizes the effects of modifications to the aminosulfonamide moiety.
| Modification | Observed Effect on Activity |
| Replacement of Sulfonamide with Amide | Resulted in weak to moderate biological activity, indicating the sulfonamide is essential. mdpi.com |
| N-ethyl substitution on Sulfonamide | Retarded the inhibitory potential against certain enzymes. researchgate.net |
Pharmacophore Elucidation and Key Structural Features for Desired Biological Profiles
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. dovepress.com For this compound derivatives, a general pharmacophore can be proposed based on the SAR data from related compounds.
Key features of a pharmacophore for this class of compounds would likely include:
A Hydrogen Bond Acceptor: The sulfonyl group of the sulfonamide moiety is a strong hydrogen bond acceptor.
A Hydrogen Bond Donor: The NH group of the sulfonamide can act as a hydrogen bond donor.
A Basic Nitrogen Atom: The nitrogen atom of the piperidine ring, which is typically protonated at physiological pH, can engage in ionic interactions or hydrogen bonding.
A Hydrophobic/Aromatic Region: Depending on the target, additional hydrophobic or aromatic groups attached to the sulfonamide or piperidine ring may be necessary for optimal binding.
The spatial arrangement of these features is critical. The piperidine ring acts as a scaffold that positions the methylaminosulfonamide group in a specific orientation for interaction with the target. The flexibility of the piperidine ring allows it to adopt different conformations, which can be important for fitting into a binding pocket.
In a study of sulfonamide derivatives as antibacterial agents, molecular docking studies revealed that the sulfonamide group interacts with dihydropteroate (B1496061) synthase, a key enzyme in bacterial folate synthesis. nih.govresearchgate.net This interaction is a classic example of the role of the sulfonamide moiety in molecular recognition.
Lack of Specific Research Data Hinders Comprehensive SAR Analysis of this compound Derivatives
Despite a thorough search for scientific literature, detailed research findings and data tables specifically focused on the structure-activity relationship (SAR) of this compound and its derivatives are not publicly available. Consequently, a comprehensive analysis of the computational and experimental approaches used to delineate the SAR for this specific class of compounds cannot be provided at this time.
Typically, the delineation of SAR for a chemical series like this compound derivatives would involve a combination of computational and experimental methods.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): This method would be used to correlate variations in the physicochemical properties of the derivatives with their biological activities. A hypothetical QSAR study might reveal, for instance, that electron-withdrawing groups on the piperidine ring enhance activity, a finding that would be represented in a data table correlating specific substituents with activity values.
Molecular Docking: These studies would simulate the binding of the derivatives to a specific biological target, such as an enzyme or receptor. The results would help to visualize key interactions and guide the design of more potent compounds. A data table from such a study would typically list docking scores and detail the interacting amino acid residues for a series of analogs.
Pharmacophore Modeling: This approach would identify the essential three-dimensional arrangement of chemical features necessary for biological activity. This model could then be used to screen virtual libraries for new, potentially active compounds.
Experimental Approaches:
Synthesis of Analogs: A series of derivatives would be synthesized where specific parts of the this compound molecule are systematically modified. This could include alterations to the piperidine ring, the linker, or the aminosulfonamide group.
In Vitro Biological Assays: The synthesized compounds would be tested in relevant biological assays to determine their activity. For example, if the target were an enzyme, IC50 values (the concentration of an inhibitor where the response is reduced by half) would be determined. These values would then be compiled into a data table to directly compare the potencies of the different derivatives.
Molecular Targets and Mechanism of Action Investigations Preclinical and in Vitro
Enzyme Inhibition and Activation Profiling
Analogs of N-(piperidin-3-ylmethyl)aminosulfonamide have demonstrated the ability to either inhibit or activate specific enzymes, suggesting a broad potential for therapeutic applications.
Pyruvate (B1213749) Kinase M2 (PKM2): Certain sulfonamide derivatives have been identified as novel activators of Pyruvate Kinase M2 (PKM2). PKM2 is a key enzyme in cancer metabolism, and its activation is a potential strategy for cancer therapy nih.gov. A series of sulfonamide-dithiocarbamate analogs were synthesized and screened for their ability to activate PKM2. One particular compound, 8k, not only activated PKM2 but also inhibited the proliferation of multiple cancer cell lines with low toxicity to normal cells nih.gov. Western blot analysis indicated that this compound could reduce the nuclear localization of PKM2 and disrupt its downstream signaling pathways, leading to the suppression of tumor cell proliferation nih.gov.
Phosphodiesterases (PDEs): A new series of N-(pyridin-3-ylmethyl)quinoline derivatives have been synthesized and evaluated as phosphodiesterase 5 (PDE5) inhibitors nih.gov. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). One compound, 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile, demonstrated a potent PDE5 inhibitory activity with an IC50 of 20 nM nih.gov. Notably, compounds with a pyridin-3-yl ring exhibited superior inhibitory activity compared to their pyridin-4-yl counterparts nih.gov.
Carbonic Anhydrases (CAs): Several studies have explored sulfonamide derivatives as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides were investigated for their inhibitory effects on four human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XII nih.gov. Some of these compounds showed better activity towards the tumor-associated isoform hCA IX than the standard inhibitor acetazolamide nih.gov. Another study focused on 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as inhibitors of the cancer-associated isoforms hCA IX and XII. Compounds with 4-fluoro and 4-hydroxy substitutions were identified as potent inhibitors of hCA IX and hCA XII, respectively mq.edu.au.
Kinetic and equilibrium binding studies have provided quantitative data on the interaction of this compound analogs with their target enzymes.
| Compound/Analog Class | Target Enzyme | Parameter | Value | Reference |
| 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile | PDE5 | IC50 | 20 nM | nih.gov |
| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivative (4-fluoro) | hCA IX | Ki | 1.2 nM | mq.edu.au |
| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivative (4-hydroxy) | hCA XII | Ki | 4.3 nM | mq.edu.au |
| Pyrazolecarboxamide sulfonamide analog (compound 15) | hCA IX | Ki | 6.1 nM | nih.gov |
| Pyrazolecarboxamide sulfonamide analog (compound 4c) | hCA IX | Ki | 8.5 nM | nih.gov |
These data highlight the high affinity and, in some cases, isoform selectivity of these sulfonamide-based compounds for their respective enzyme targets.
Receptor Interaction and Modulation Studies
In addition to enzymes, analogs of this compound have been shown to interact with G protein-coupled receptors (GPCRs), most notably the cannabinoid receptors.
An extended series of alkyl carboxamide analogs of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), a known cannabinoid CB1 receptor antagonist, were synthesized and evaluated. These compounds were tested for their ability to displace prototypical cannabinoid ligands nih.gov. The studies revealed novel compounds with unique binding properties at the central cannabinoid receptor (CB1) nih.gov. Some of these analogs displayed nanomolar affinity and were able to fully displace certain radioligands while being unable to displace others at similar concentrations, a previously unseen selectivity in ligand displacement nih.gov.
Further investigation into the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 receptor has provided insights into its antagonist activity. Conformational analyses and 3D-QSAR models suggest that the N1 aromatic ring of the compound plays a dominant role in the steric binding interaction with the receptor nih.gov. The unique spatial orientation of the C5 aromatic ring is proposed to contribute to its antagonist properties nih.gov.
While the primary focus of receptor interaction studies for this class of compounds has been on cannabinoid receptors, the broad chemical space of this compound analogs suggests the potential for interactions with other receptor systems. However, comprehensive screening data against a wider panel of receptors is not extensively documented in the available literature.
Elucidation of Intracellular Signaling Pathways Modulated by this compound Analogs
The modulation of the aforementioned molecular targets by analogs of this compound leads to the alteration of various intracellular signaling pathways.
PKM2-Mediated Pathways: The activation of PKM2 by sulfonamide derivatives in cancer cells has been shown to inhibit tumor cell proliferation by reducing the nuclear localization of PKM2 and blocking its downstream signaling nih.gov. This interference with cancer cell metabolism highlights a potential anti-cancer mechanism.
PDE-Mediated Pathways: Inhibition of PDE5 by quinoline-based analogs leads to an increase in intracellular levels of cGMP. This is significant in the context of neurodegenerative diseases, as the nitric oxide/cGMP/cAMP-responsive element-binding protein (CREB) pathway is crucial for learning and memory nih.gov.
Cannabinoid Receptor-Mediated Pathways: The antagonism of the CB1 receptor by piperidine (B6355638) carboxamide analogs can block the signaling pathways normally activated by cannabinoid agonists. For instance, the activation of CB1 receptors is known to inhibit NMDA-mediated calcium influx and excitotoxicity in neurons through the inositol triphosphate (IP3) signaling pathway nih.gov. By acting as antagonists, these compounds can prevent these downstream effects.
Molecular Basis of Antimicrobial and Antiviral Action
The therapeutic potential of this compound as an antimicrobial and antiviral agent is predicated on its molecular interactions with essential pathogen-specific enzymes and pathways. While direct experimental studies on this specific compound are limited, its structural motifs—a sulfonamide group and a piperidine ring—are well-characterized pharmacophores known to interact with various microbial and viral targets. The following sections explore the putative mechanisms of action based on established knowledge of these functional groups.
Inhibition of Essential Microbial Biosynthetic Pathways (e.g., Folate Biosynthesis, Peptidoglycan Formation)
Folate Biosynthesis Inhibition:
The sulfonamide moiety of this compound strongly suggests a primary mechanism of antibacterial action through the inhibition of folate biosynthesis. Bacteria, unlike humans who obtain folate from their diet, must synthesize this essential vitamin de novo. A critical enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.
Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS. wikipedia.org By binding to the active site of the enzyme, they prevent the formation of dihydropteroate, a precursor to folic acid. nih.govnih.gov This disruption of the folate pathway ultimately halts the synthesis of purines, thymidine, and certain amino acids, which are essential for DNA replication and cell growth, leading to a bacteriostatic effect. wikipedia.org The inhibitory potential of various sulfonamides against DHPS has been well-documented. For instance, sulfadiazine has been shown to be a competitive inhibitor of Escherichia coli dihydropteroate synthetase with a KI of 2.5 × 10−6 M. nih.gov
While specific inhibitory concentrations for this compound against DHPS are not available, the general structure-activity relationships of sulfonamides indicate that the presence of the core sulfonamide functional group is the primary determinant of this activity.
Table 1: Inhibitory Activity of Representative Sulfonamides against Dihydropteroate Synthase (DHPS)
| Compound | Organism | Enzyme | Inhibition Constant (KI) | IC50 |
| Sulfadiazine | Escherichia coli | Dihydropteroate Synthetase | 2.5 × 10−6 M | - |
| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | Dihydropteroate Synthetase | 5.9 × 10−6 M | 2 × 10−5 M |
| 4-amino-4′-acetamidodiphenylsulfone | Escherichia coli | Dihydropteroate Synthetase | - | 5.2 × 10−5 M |
Data compiled from available research on sulfonamide inhibitors of DHPS. nih.gov
Peptidoglycan Formation Inhibition:
The piperidine moiety present in this compound is a common scaffold in various bioactive molecules, including some that interfere with bacterial cell wall synthesis. The bacterial cell wall is composed of peptidoglycan, a polymer essential for maintaining cell shape and integrity. patsnap.com The biosynthesis of peptidoglycan is a complex process involving multiple enzymes that are attractive targets for antibiotics. nih.gov
While the direct action of this compound on peptidoglycan synthesis has not been reported, derivatives of piperidine have been investigated for their antibacterial properties. nih.govresearchgate.net These compounds can potentially interfere with the enzymes involved in the synthesis and cross-linking of the peptidoglycan layer. For example, some synthetic mimetics of 2-deoxystreptamine (2-DOS), a key component of aminoglycoside antibiotics, incorporate a cis-3,5-diamino-piperidine (DAP) ring. nih.gov These mimetics have been shown to inhibit bacterial translation and growth. nih.gov Although the aminosulfonamide derivative does not share this exact substitution pattern, the presence of the piperidine ring suggests a potential for interaction with bacterial targets beyond the primary sulfonamide mechanism. Further investigation would be required to determine if this compound or its analogs could exhibit secondary mechanisms involving the inhibition of peptidoglycan synthesis.
Interaction with Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)
The piperidine ring is a key structural feature in a number of non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the virus, as it transcribes the viral RNA genome into DNA. NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its polymerase activity. nih.govfrontiersin.org
Structure-activity relationship (SAR) studies of various NNRTI classes have highlighted the importance of specific substitutions on heterocyclic rings, including piperidine, for potent anti-HIV activity. nih.govrsc.org For instance, a novel series of piperidine-substituted triazine derivatives demonstrated extremely promising activity against wild-type HIV-1, with EC50 values in the low nanomolar range. nih.gov These compounds were also found to be potent inhibitors of the reverse transcriptase enzyme itself, with IC50 values lower than that of the established drug Nevirapine. nih.gov
The potential for this compound to act as an HIV-1 RT inhibitor would depend on its ability to fit into the NNRTI binding pocket and establish key interactions with the amino acid residues lining this site. Molecular docking studies of various sulfonamide and piperidine derivatives have been used to predict their binding affinities and interaction patterns with viral enzymes. researchgate.netnih.govresearchgate.net While no such studies are currently available for this compound, the presence of the piperidine moiety provides a rationale for investigating its potential as an antiviral agent targeting HIV-1 RT.
Table 2: Anti-HIV-1 Activity of Representative Piperidine-Containing Compounds
| Compound Class | Target | Virus Strain | EC50 | IC50 (Enzyme) |
| Piperidine-substituted triazine derivatives | HIV-1 Reverse Transcriptase | Wild-type HIV-1 | Low nanomolar | Lower than Nevirapine |
| Piperidine-substituted thiophene[3,2-d]pyrimidine (K-5a2) | HIV-1 Reverse Transcriptase | Wild-type and mutant HIV-1 strains | Single-digit nanomolar | - |
Data represents findings for classes of compounds structurally related to this compound. nih.govresearchgate.net
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding mechanism of a ligand to its target protein.
Molecular docking simulations can elucidate the specific binding modes of "N-(piperidin-3-ylmethyl)aminosulfonamide" within the active site of a potential biological target. The analysis of these binding poses would reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on other piperidine (B6355638) derivatives have successfully identified critical interactions with amino acid residues in their respective targets. researchgate.net The interaction fingerprint, a representation of these interactions, can be generated to compare the binding of "this compound" with other known ligands.
Table 1: Illustrative Interaction Fingerprint Data from a Hypothetical Docking Study
| Interaction Type | Interacting Residue | Distance (Å) |
| Hydrogen Bond | ASP129 | 2.8 |
| Hydrogen Bond | GLY108 | 3.1 |
| Hydrophobic | LEU83 | 3.5 |
| Hydrophobic | ILE10 | 3.9 |
| Electrostatic | ASP129 | 4.2 |
Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from a molecular docking study.
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net By employing "this compound" as a query molecule, large databases of protein structures can be screened to identify potential new biological targets. This approach accelerates the drug discovery process by prioritizing targets for further experimental validation.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule. These methods are essential for predicting molecular geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT studies can be employed to determine the most stable conformations of "this compound". nih.gov The piperidine ring, similar to cyclohexane, typically adopts a chair conformation. wikipedia.org DFT calculations can predict the energetic favorability of different substituent orientations (axial vs. equatorial) on the piperidine ring. Furthermore, DFT can be used to calculate various molecular properties that are crucial for understanding the compound's behavior.
Table 2: Examples of Molecular Properties Calculated Using DFT
| Property | Description |
| HOMO Energy | Highest Occupied Molecular Orbital energy, related to the ability to donate electrons. |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, an indicator of chemical reactivity. |
| Dipole Moment | A measure of the polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of the molecule, indicating regions of positive and negative charge. |
Note: This table lists properties that would be calculated in a DFT study.
Quantum chemical calculations can predict various spectroscopic properties, such as NMR and IR spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Moreover, changes in the spectroscopic characteristics upon binding to a target can provide insights into the nature of the intermolecular interactions. For example, a shift in the vibrational frequency of the S=O bond in the sulfonamide group could indicate its involvement in hydrogen bonding.
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a crucial component of ligand-based drug design, which is employed when the three-dimensional structure of the biological target is unknown. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.
Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions and Stability
In typical MD simulations of a protein-ligand complex, the system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then proceeds for tens to hundreds of nanoseconds, tracking the trajectory of each atom. Analysis of these trajectories can reveal key interaction patterns, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For instance, in studies of related sulfonamide-containing ligands, MD simulations have been used to confirm the stability of the ligand within the binding pocket. The persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation provides confidence in the predicted binding mode.
The stability of the this compound-protein complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests that the ligand has found a favorable and stable binding conformation. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are stabilized upon ligand binding. In broader studies of protein-ligand interactions, it has been noted that water molecules can play a crucial role in mediating interactions between the ligand and the protein, forming water-bridged hydrogen bonds that contribute to the stability of the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR models can be invaluable for predicting its potency, selectivity, and other biological properties, thereby guiding the design of more effective analogs.
Development of Predictive Models for Potency and Selectivity
The development of a predictive QSAR model begins with a dataset of compounds with known biological activities. For sulfonamide derivatives, these activities could be inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) against a specific protein target. The process involves calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their chemical structure, such as electronic, steric, and hydrophobic properties.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that correlates a subset of these descriptors with the observed biological activity. The predictive power of the resulting QSAR model is rigorously validated using both internal and external validation techniques. A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted potency and selectivity. In studies of similar piperidinylaminomethyl aryl sulfonamides, 3D-QSAR models have been developed that yielded statistically significant results, indicating their robustness for predicting activity.
Table 1: Representative Statistical Parameters for a Predictive 3D-QSAR Model (Note: The following data is illustrative and based on models developed for structurally related sulfonamide compounds.)
| Parameter | Value | Description |
| Q² | 0.67 | Cross-validated correlation coefficient, indicating good internal predictivity. |
| R² | 0.98 | Coefficient of determination, showing a strong correlation between predicted and observed activities for the training set. |
| RMSE | 0.38 | Root-mean-squared error, representing the deviation between predicted and actual values. |
| Pearson-R | 0.83 | Pearson correlation coefficient for the test set, indicating good external predictivity. |
These statistical metrics are crucial for assessing the reliability of a QSAR model. A high Q² and R² value, coupled with a low RMSE, suggests a model with strong predictive capability.
Identification of Key Physicochemical Descriptors Influencing Activity
A significant advantage of QSAR modeling is its ability to identify the key physicochemical descriptors that have the most substantial impact on the biological activity of a series of compounds. This information provides valuable insights into the mechanism of action and guides the rational design of new molecules with improved properties.
For sulfonamide-containing compounds, QSAR studies have often highlighted the importance of specific steric, electronic, and hydrophobic features. For example, contour maps generated from 3D-QSAR analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can visually represent regions where modifications to the chemical structure are likely to enhance or diminish activity. These maps might indicate that bulky substituents in one area are favorable, while electronegative groups in another are detrimental.
Table 2: Key Physicochemical Descriptors and Their Potential Influence on Activity (Note: This table is a generalized representation based on QSAR studies of analogous sulfonamide compounds.)
| Descriptor Type | Specific Descriptor Example | Influence on Activity |
| Steric | Molar Refractivity (MR) | The size and shape of substituents can be critical for fitting into the binding pocket. |
| Electronic | Partial Charges, Dipole Moment | The distribution of electron density affects electrostatic interactions with the protein target. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Hydrophobic groups can engage in favorable interactions with nonpolar residues in the binding site. |
| Topological | Molecular Connectivity Indices | These descriptors encode information about the branching and connectivity of the molecule, which can influence its overall shape and flexibility. |
| Quantum Chemical | HOMO/LUMO Energies | These descriptors relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |
By understanding which descriptors are most influential, medicinal chemists can make more informed decisions about which parts of the this compound scaffold to modify to optimize its biological activity. For instance, if a QSAR model indicates that increased hydrophobicity in a particular region is beneficial, analogs with more lipophilic substituents in that position can be synthesized and tested.
Preclinical Biological Activity Spectrum of N Piperidin 3 Ylmethyl Aminosulfonamide and Its Derivatives
In Vitro Efficacy Across Therapeutic Areas
Antiviral Activities (e.g., Against HIV-1)
Derivatives containing piperidine (B6355638) and sulfonamide functionalities have shown notable promise as antiviral agents, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). The mechanism of action for these compounds often involves the inhibition of key viral enzymes essential for replication. Research into related structures, such as piperidinyl-aminopyrimidines and other heterocyclic sulfonamides, indicates that they can act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net
One area of investigation has been the development of compounds that target the HIV-1 gp120 V3 loop, crucial for the virus's entry into host cells. mdpi.com For instance, certain 1,3,5-triazine-substituted sulfonamides have demonstrated good antiviral activity with IC₅₀ values below 5.0 μM, establishing them as a promising molecular framework for developing HIV-1 entry inhibitors. mdpi.com Furthermore, studies on indazolyl-substituted piperidin-4-yl-aminopyrimidines, designed through molecular hybridization, have yielded compounds with excellent activity against wild-type HIV-1. nih.gov One of the most potent compounds in this series, 5q, exhibited an EC₅₀ value of 6.4 nM and also showed efficacy against several drug-resistant mutant strains. nih.gov
These findings suggest that the N-(piperidin-3-ylmethyl)aminosulfonamide scaffold serves as a valuable starting point for the design of novel anti-HIV agents. The piperidine ring, in particular, has been identified in various active compounds, indicating its importance in the binding interactions with viral targets. nih.govmdpi.com
Antimicrobial Activities (e.g., Against Methicillin-Resistant Staphylococcus aureus, Mycobacterium tuberculosis, Fungi)
The piperidine and sulfonamide motifs are integral to many compounds developed for their antimicrobial properties. Derivatives have been evaluated against a spectrum of pathogens, including resilient strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, as well as various fungi.
Studies on 4-aminopiperidine (B84694) derivatives have explored their potential against M. tuberculosis. While extensive structure-activity relationship (SAR) studies showed that many analogs had limited activity, one specific compound with a norbornenylmethyl group at the N-1 position and N-benzyl-N-phenethylamine at the C-4 position demonstrated a minimum inhibitory concentration (MIC) of 10 μM against the virulent bacterium. researchgate.net This highlights that specific substitutions on the piperidine ring are crucial for potent antimycobacterial effects. Other research has shown that simple amine salts derived from related structures can be highly effective against M. tuberculosis, with MIC values as low as 0.02 μM. nih.gov
Against other bacteria, including MRSA, various piperidine derivatives have shown significant activity. biointerfaceresearch.com Thiosemicarbazone derivatives of piperidin-4-ones, for example, have exhibited notable antibacterial and antifungal activities when compared to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org In the context of plant pathogens, novel sulfonamide derivatives containing a piperidine moiety have displayed potent bactericidal activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with EC₅₀ values significantly lower than commercial agents. mdpi.com
Table 1: In Vitro Antimicrobial Activity of Selected Piperidine and Sulfonamide Derivatives
| Compound Class | Target Organism | Activity Metric | Result |
|---|---|---|---|
| 4-Aminopiperidine Derivative | Mycobacterium tuberculosis | MIC | 10 μM |
| Simple Amine Salt Derivative | Mycobacterium tuberculosis | MIC | 0.02 μM |
| Piperidin-4-one Thiosemicarbazone | Various Bacteria & Fungi | - | Significant activity vs. standards |
Anti-cancer Activities (e.g., PKM2 Activation)
A significant area of research for sulfonamide derivatives has been in oncology, with a particular focus on the activation of the M2 isoform of pyruvate (B1213749) kinase (PKM2). rjpbr.com PKM2 is a key enzyme in cancer metabolism, and its activation can reprogram tumor cell metabolism, thereby inhibiting cancer cell proliferation. nih.govnih.gov
Several novel sulfonamide derivatives have been identified as potent PKM2 activators. nih.gov In one study, a series of sulfonamide-dithiocarbamate compounds were synthesized, leading to the discovery of derivatives with higher PKM2 activation activity than the positive control. nih.gov Specifically, compound 8k from this series not only showed a potent PKM2 activation AC₅₀ of 0.056 µM but also exhibited significant anti-proliferative activity against multiple human tumor cell lines (IC₅₀ < 1 µM) with low toxicity to normal cells. nih.gov
The mechanism often involves the stabilization of the tetrameric form of PKM2. This was suggested by the observed increase in particle size of the enzyme after treatment with an active compound. nih.gov The anti-cancer effects are further supported by downstream cellular events, such as an increase in reactive oxygen species and a decrease in lactate (B86563) concentration, consistent with a shift away from glycolytic metabolism. nih.gov
Table 2: Activity of Sulfonamide Derivatives as PKM2 Activators
| Compound ID | PKM2 Activation (AC₅₀) | Anti-proliferative Activity (IC₅₀) | Cell Lines |
|---|---|---|---|
| 8b | 0.136 µM | < 1 µM | Human tumor cell lines |
| 8k | 0.056 µM | < 1 µM | Human tumor cell lines |
| 9b | Potent Activator | Potent vs. A549 cells | Lung Cancer (A549) |
Anti-inflammatory and Immunomodulatory Potentials
The structural components of this compound are also found in molecules investigated for their anti-inflammatory properties. Non-steroidal anti-inflammatory drugs (NSAIDs) often work by inhibiting cyclooxygenase (COX) enzymes. Research into novel N-methylsulfonyl-indole derivatives has identified compounds with dual COX-2/5-LOX inhibitory activity, which offers a potentially safer cardiovascular profile compared to selective COX-2 inhibitors. nih.gov
Similarly, diarylidene-N-methyl-4-piperidones, which are structurally related to curcumin, have been shown to possess anti-inflammatory properties. nih.gov These compounds were able to reduce the expression of inflammatory markers and the production of nitric oxide (NO) in activated macrophage cells, with effects comparable or superior to curcumin. nih.gov Piperlotines, another class of compounds containing a piperidine ring, have also demonstrated excellent in vivo anti-inflammatory activity in a TPA-induced acute inflammation model. scielo.org.mx Furthermore, certain benzenesulfonamide (B165840) derivatives have shown potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats, significantly reducing pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com
Biochemical and Cell-Based Assays for Target Engagement and Functional Modulation
A variety of biochemical and cell-based assays are employed to confirm the mechanism of action and target engagement of sulfonamide and piperidine derivatives.
For anti-cancer applications targeting PKM2, lactate dehydrogenase-coupled enzyme assays are standard for measuring the enzymatic activation of PKM2. nih.gov To confirm direct binding to the target protein, Surface Plasmon Resonance (SPR) is utilized, which can determine the affinity and kinetics of the interaction, providing a dissociation constant (Kd). nih.gov Western blot analysis is a crucial cell-based assay used to observe the effects of compounds on protein expression levels and localization, such as demonstrating a reduction in the nuclear translocation of PKM2. nih.gov Further cellular effects are quantified through apoptosis assays, cell cycle analysis, and measurements of reactive oxygen species and lactate levels. nih.gov
In the context of anti-inflammatory research, in vitro assays often involve measuring the inhibition of COX-1, COX-2, and 5-LOX enzymes using enzyme immunoassay (EIA) kits. nih.gov Cellular assays with macrophage cell lines (e.g., RAW 264.7) are used to assess the reduction of inflammatory mediators like nitric oxide (via the Griess assay) and the expression of pro-inflammatory genes (via RT-PCR). nih.gov The membrane-stabilizing activity of compounds, an indicator of anti-inflammatory potential, can be evaluated using a heat-induced hemolysis model in red blood cells. mdpi.com
For antimicrobial screening, the primary in vitro assay is the determination of the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains through broth microdilution or agar (B569324) dilution methods. researchgate.netnih.gov
Preclinical In Vivo Studies (Focus on Mechanistic Validation and Proof-of-Concept)
Preclinical in vivo studies are essential for validating the therapeutic potential observed in vitro. For anti-inflammatory derivatives, a common and well-established proof-of-concept model is the carrageenan-induced paw edema model in rats. mdpi.com In this model, the reduction in paw swelling over several hours after administration of the test compound provides a clear measure of its acute anti-inflammatory efficacy. Tissue samples from the inflamed paw can then be collected for ex vivo analysis of pro-inflammatory cytokines and oxidative stress markers to validate the mechanism of action. mdpi.com
While specific in vivo studies for this compound were not identified, the established methodologies used for its derivatives provide a clear path for future preclinical evaluation. These studies are critical for confirming that the in vitro potency translates to a tangible therapeutic effect in a complex biological system.
Target Validation in Relevant Animal Models
No information is available in the public domain regarding the validation of biological targets for this compound in relevant animal models.
Pharmacodynamic Readouts Correlating with Mechanism of Action
There is no publicly available data on the pharmacodynamic readouts for this compound that would correlate with a specific mechanism of action.
Future Directions and Advanced Research Perspectives for N Piperidin 3 Ylmethyl Aminosulfonamide
Development of Novel Synthetic Strategies for Enhanced Analog Diversity
The generation of a diverse library of N-(piperidin-3-ylmethyl)aminosulfonamide analogs is crucial for comprehensive structure-activity relationship (SAR) studies. Future research will likely focus on developing more efficient and versatile synthetic methodologies to access a wide range of derivatives.
Key strategies may include:
Combinatorial Chemistry: Employing high-throughput combinatorial synthesis to rapidly generate large libraries of analogs with varied substituents on the piperidine (B6355638) ring and the sulfonamide nitrogen.
Domino Reactions: Designing one-pot multi-component reactions (MCRs) to construct the core scaffold and introduce diversity in a single, efficient step. The Domino-Heck coupling reaction, for instance, has become a valuable tool for constructive cyclization and forming multiple C-C and C-heteroatom bonds. researchgate.net
Catalytic Hydrogenation: Utilizing advanced catalytic systems, including rhodium catalysts, for the stereoselective hydrogenation of corresponding pyridine (B92270) precursors to yield specific chiral piperidine isomers. nih.gov This is critical as the stereochemistry of the piperidine ring often has a significant impact on biological activity. researchgate.net
Amide Coupling and Condensation: Refining coupling techniques, such as using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) as catalysts, to efficiently link diverse piperidine fragments with various sulfamoylbenzoic acids or sulfonyl chlorides. mdpi.comresearchgate.netmdpi.com
These advanced synthetic approaches will enable the exploration of a much broader chemical space, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.
Table 1: Overview of Synthetic Strategies for Piperidine and Sulfonamide Derivatives
| Strategy | Description | Key Reagents/Catalysts | Potential Application for Analog Diversity |
|---|---|---|---|
| Amide Coupling | Forms an amide bond between a carboxylic acid (on one fragment) and an amine (on the other). | EDCI, HOBt | Coupling diverse substituted piperidine-3-carboxylic acids with various sulfonamides. mdpi.comresearchgate.net |
| Condensation Reactions | Joins two molecules with the elimination of a small molecule like water. | EDCI, HOBt | Can be used to form key linkages in multi-step syntheses of complex analogs. mdpi.commdpi.com |
| Pyridine Hydrogenation | Reduction of a pyridine ring to a piperidine ring. | Rhodium or other transition metal catalysts | Allows for the synthesis of piperidine cores with various substitution patterns, including fluorinated groups. nih.gov |
| Domino Reactions | A sequence of intramolecular reactions occurring in a single step without isolating intermediates. | Transition metal catalysts (e.g., Palladium) | Efficiently constructs complex piperidine-containing heterocycles in one pot. researchgate.net |
Application in Polypharmacology and Multi-Target Directed Ligand Design
The structural complexity of diseases like cancer and neurodegenerative disorders has spurred interest in polypharmacology—the design of single chemical entities that can modulate multiple biological targets simultaneously. nih.gov The sulfonamide moiety is a versatile scaffold that has been successfully incorporated into numerous multi-target-directed ligands (MTDLs). nih.govsci-hub.se
Future research on this compound in this area could involve:
Hybrid Molecule Design: Creating hybrid compounds that merge the this compound scaffold with other pharmacophores known to interact with different targets. For example, sulfonamide-dihydropyridine hybrids have been designed as MTDLs for potential Alzheimer's disease treatment, targeting calcium channels and cholinesterases. mdpi.com
Fragment-Based Linking: Identifying fragments that bind to different targets of interest and linking them using the piperidine-sulfonamide core to create a novel MTDL.
Targeting Complex Diseases: The inherent bioactivity of sulfonamides against a wide range of targets makes them excellent candidates for developing agents for complex diseases. nih.gov By modifying the piperidine and sulfonamide portions of the scaffold, researchers could design MTDLs that, for instance, combine enzyme inhibition with antioxidant properties. sci-hub.se
Table 2: Examples of Multi-Target Directed Ligands (MTDLs) with Sulfonamide Scaffolds
| MTDL Class | Targeted Disease | Biological Targets | Reference |
|---|---|---|---|
| Sulfonamide-Dihydropyridine Hybrids | Alzheimer's Disease | Calcium Channels, Cholinesterases | mdpi.com |
| Sulfonamide-Bearing Pyrazolones | Alzheimer's Disease | Carbonic Anhydrases, Cholinesterases | nih.gov |
| Tacrine-Sulfonamide Hybrids | Alzheimer's Disease | Cholinesterases, Antioxidant Pathways | sci-hub.se |
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. nih.govresearchgate.net These computational tools can be applied to the this compound scaffold to enhance the efficiency of the drug development process.
Potential applications include:
Predictive Modeling: Using ML algorithms, such as support vector machines (SVM), to build models that can predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of virtual analogs. frontiersin.org This allows for the in silico screening of vast chemical libraries to prioritize the most promising candidates for synthesis.
Generative AI for De Novo Design: Employing generative models, like generative adversarial networks (GANs), to design entirely new molecules based on the this compound scaffold. nih.gov Models like SyntheMol have shown the ability to not only create novel structures but also generate the chemical recipes to synthesize them, targeting specific pathogens like resistant bacteria. stanford.edu
Structure-Based Optimization: Integrating AI with structural biology data to predict how modifications to the scaffold will affect its binding to a target protein. Deep learning tools like AlphaFold can predict protein structures, providing a basis for subsequent docking and optimization studies. nih.gov
By leveraging AI, researchers can navigate the vast chemical space of possible analogs more effectively, reducing the time and cost associated with traditional trial-and-error approaches. researchgate.net
Exploration of this compound Scaffolds in Neglected Tropical Diseases Research
Neglected tropical diseases (NTDs) affect over a billion people worldwide, yet research and development for new treatments are severely underfunded. researchgate.net The piperidine and sulfonamide moieties are present in many existing antimicrobial and antiparasitic agents, suggesting that the this compound scaffold could be a valuable starting point for NTD drug discovery. ijnrd.orgscilit.com
Future research avenues include:
Antimalarial Agents: The piperidine ring is a key component of several antimalarial drugs, including chloroquine. nih.gov Research into novel quinoline-piperidine conjugates has yielded compounds with potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov This suggests that analogs of this compound could be explored for similar activity.
Antibacterial and Antifungal Agents: Sulfonamides were among the first effective antibiotics and continue to be a source of new antibacterial agents. nih.gov Novel sulfonamide derivatives containing a piperidine moiety have demonstrated excellent potency against plant bacterial diseases by targeting dihydropteroate (B1496061) synthase and damaging the cell membrane. nih.govresearchgate.net This dual mechanism could be explored for activity against bacteria and fungi relevant to human NTDs.
Antiparasitic Compounds: Guanidine-containing compounds have shown promise in treating NTDs such as Leishmaniasis and Chagas Disease. researchgate.net The sulfonamide group, with its similar hydrogen-bonding capabilities, could be explored as a pharmacophore in scaffolds targeting parasitic enzymes.
Advanced Mechanistic Studies using High-Resolution Structural Biology Techniques
A deep understanding of how a compound interacts with its biological target at the molecular level is fundamental for rational drug design. High-resolution structural biology techniques are indispensable for elucidating these mechanisms.
For the this compound scaffold, advanced studies would involve:
X-ray Crystallography: Co-crystallizing potent analogs with their target proteins to obtain high-resolution three-dimensional structures. This provides precise information about the binding mode, key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein upon binding. A structure-based design approach was successfully used to dramatically improve the potency of N-(piperidin-3-yl)pyrimidine-5-carboxamide renin inhibitors. researchgate.net
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM can provide near-atomic resolution structures of the ligand-target complex.
Molecular Docking and Simulation: Using computational docking to predict the binding poses of newly designed analogs within the active site of a target protein. plos.org Molecular dynamics (MD) simulations can then be used to study the stability of these interactions over time, providing insights that can guide further optimization. nih.gov Such in silico analyses have been used to investigate the structural features of piperidine derivatives responsible for farnesyltransferase inhibitory activity. benthamscience.com
These techniques, when used in an iterative cycle of design, synthesis, and testing, can significantly accelerate the development of highly potent and selective drug candidates based on the this compound scaffold. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(piperidin-3-ylmethyl)aminosulfonamide derivatives?
- Answer : A robust approach involves coupling sulfamide with a piperidin-3-ylmethyl precursor under reflux in dioxane (80°C), followed by purification via silica gel column chromatography. This method achieved a 79% yield for structurally analogous sulfonamides, as demonstrated in the synthesis of N-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}aminosulfonamide . Key considerations include solvent selection (polar aprotic solvents enhance reactivity) and stoichiometric control to minimize side products.
Q. How can structural confirmation of this compound derivatives be achieved?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and functional group integrity. For example, -NMR can resolve signals from the piperidine ring (δ 1.5–3.5 ppm) and sulfonamide protons (δ 7.0–8.5 ppm). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and sulfonamide S=O stretches (~1350 cm) . Canonical SMILES and InChI data (e.g., from PubChem) support computational validation .
Q. What purification strategies are recommended for isolating sulfonamide intermediates?
- Answer : Silica gel chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) effectively separates sulfonamide derivatives. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) improves resolution. Recrystallization in ethanol/water mixtures can further enhance purity .
Advanced Research Questions
Q. How can reaction yields for sulfonamide coupling be optimized in sterically hindered systems?
- Answer : Steric hindrance at the piperidine nitrogen can be mitigated using 3-picoline or 3,5-lutidine as bases, which enhance nucleophilicity. Catalytic N-aryl-sulfilimine (e.g., dimethyl sulfoxide) accelerates coupling by stabilizing reactive intermediates. For example, this approach improved yields in triazolopyrimidine sulfonamide syntheses by reducing side reactions .
Q. How do researchers address discrepancies in biological activity data for sulfonamide derivatives?
- Answer : Functional assays (e.g., calcium mobilization in CHO-K1 cells) paired with competitive binding studies (using -labeled ligands) clarify whether activity variations arise from target affinity or off-target effects. For CB1 receptor antagonists, Ke values derived from dose-response curves (FlexStation assays) distinguish true antagonists from non-specific inhibitors .
Q. What strategies enable selective functionalization of the piperidin-3-ylmethyl group?
- Answer : Protecting the sulfonamide nitrogen with tert-butyloxycarbonyl (Boc) allows selective alkylation or acylation at the piperidine nitrogen. Post-functionalization deprotection (e.g., TFA in DCM) restores sulfonamide reactivity. Fukuyama deprotection (Zn/AcOH) is also viable for liberating primary amines in β-aminosulfonamide derivatives .
Q. How can computational tools predict the solubility and bioavailability of this compound analogs?
- Answer : Molecular dynamics simulations (e.g., Schrödinger’s Desmond) model aqueous solubility by analyzing hydrogen-bonding capacity of the sulfonamide group. LogP calculations (via ChemAxon) predict membrane permeability, while ADMET predictors (e.g., SwissADME) assess bioavailability risks like P-glycoprotein efflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
